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molecular formula C12H11NO B1364921 3-(3-Methoxyphenyl)pyridine CAS No. 4373-67-5

3-(3-Methoxyphenyl)pyridine

Cat. No. B1364921
M. Wt: 185.22 g/mol
InChI Key: HLBOAQSKBNNHMW-UHFFFAOYSA-N
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Patent
US04937346

Procedure details

3-(3-methylphenyl)-pyridine was prepared from 81.5 g (0.52 mol) 3-bromopyridine and 120 g (0.70 mol) 3-bromo-toluene as described for the preparation of 3-(3-methoxyphenyl)-pyridine. (Example I7.) B.p. 87° /0.05 mmHg. Yield 61.7 g (69%).
Quantity
81.5 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.Br[C:9]1[CH:10]=[C:11]([CH3:15])[CH:12]=[CH:13][CH:14]=1.COC1C=C(C2C=NC=CC=2)C=CC=1>>[CH3:15][C:11]1[CH:10]=[C:9]([C:2]2[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=2)[CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
81.5 g
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
120 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)C=1C=NC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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